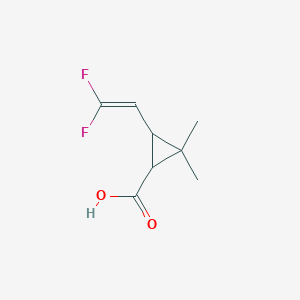

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a fluorinated cyclopropane derivative characterized by a strained cyclopropane ring, two methyl groups at the 2,2-positions, and a difluorovinyl substituent at the 3-position. The compound’s structure combines the reactivity of the cyclopropane ring with the electron-withdrawing effects of fluorine atoms, influencing its chemical and physical properties.

Properties

CAS No. |

66069-56-5 |

|---|---|

Molecular Formula |

C8H10F2O2 |

Molecular Weight |

176.16 g/mol |

IUPAC Name |

3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H10F2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) |

InChI Key |

DPZZOBZIZRBXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(F)F)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

General Synthetic Strategy

The synthesis typically starts from 2,2-dimethylcyclopropanecarboxylic acid derivatives, which undergo difluorovinylation to introduce the 2,2-difluorovinyl group at the 3-position of the cyclopropane ring. This process may involve:

- Formation of intermediate halovinyl derivatives

- Subsequent fluorination or halogen exchange reactions

- Purification steps to isolate the desired acid

The overall approach is designed to maintain the cyclopropane ring integrity while introducing the difluorovinyl moiety, which is critical for the compound’s reactivity and applications.

Detailed Synthetic Routes and Key Steps

Halovinyl Intermediate Formation

A common approach involves preparing 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids as intermediates, such as the dichloro or dibromo analogs. These intermediates can be synthesized by:

- Reacting cyclopropanecarboxylic acid derivatives with halogenated vinyl precursors

- Using reagents such as diketene and halogenated alcohols under controlled temperature conditions (e.g., 80–90 °C) to form halovinyl acetoacetates, which are then converted to the cyclopropane derivatives.

Conversion to Difluorovinyl Derivative

The difluorovinyl group is introduced typically by halogen exchange or fluorination of the dihalovinyl intermediate. This can be achieved by:

- Treating the dihalovinyl intermediate with fluorinating agents or reagents capable of substituting chlorine or bromine atoms with fluorine

- Careful control of reaction conditions to avoid ring opening or isomerization

This step is crucial to obtain the 3-(2,2-difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with high purity and correct stereochemistry.

Stereochemical Control and Purification

The compound exists in cis and trans isomeric forms, with the cis isomer often being more desirable for downstream applications such as insecticide synthesis. Methods to enrich or isolate the cis isomer include:

- Fractional crystallization

- Formation of diastereomeric salts with optically active amines such as 1-ephedrine or quinine

- Hydrolysis of these salts to regenerate the enriched acid

This approach allows for the economic production of optically active or enriched cis isomers directly from racemic mixtures.

Research Findings and Data Summary

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halovinyl intermediate formation | Diketene + 1,1,1-tribromo-4-methyl-3-penten-2-ol, 80–90 °C, sodium acetate catalysis | ~88–99 | High yield of halovinyl acetoacetates |

| Conversion to cyclopropane acid | Hydrolysis with aqueous base, ether extraction | High | Efficient isolation of racemic mixture |

| Fluorination/halogen exchange | Fluorinating agents (specifics vary) | Variable | Requires optimization to prevent isomerization |

| Isomer separation | Salt formation with 1-ephedrine/quinine, fractional crystallization | Moderate to high | Enrichment of (+)-cis isomer |

Structural and Analytical Characterization

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Halovinyl Intermediate Synthesis | Formation of 3-(2,2-dihalovinyl) intermediates via reaction with halogenated vinyl precursors | Diketene, 1,1,1-tribromo-4-methyl-3-penten-2-ol, sodium acetate, heat (80–90 °C) | High yield halovinyl acetoacetates |

| 2. Cyclopropane Acid Formation | Hydrolysis of intermediates to yield racemic cyclopropanecarboxylic acid | Aqueous base, ether extraction | Racemic cis/trans mixture |

| 3. Fluorination/Halogen Exchange | Conversion of dihalovinyl to difluorovinyl derivatives | Fluorinating agents (specifics not detailed) | Introduction of difluorovinyl group |

| 4. Isomer Separation and Enrichment | Fractional crystallization or salt formation with chiral amines (1-ephedrine, quinine) | Solvents: ethyl acetate or acetonitrile, cooling | Enriched (+)-cis isomer, important for bioactivity |

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The difluorovinyl group can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly at the difluorovinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the difluorovinyl group can produce saturated derivatives.

Scientific Research Applications

3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorovinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter metabolic pathways, making it useful in various biochemical studies .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The target compound belongs to a family of cyclopropanecarboxylic acids with halogenated vinyl substituents. Key analogs include:

Key Structural Differences :

Chemical and Physical Properties

- Acidity : Fluorine’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to Cl/Br analogs. For example, 2,2-Difluorocyclopropanecarboxylic acid (pKa ~2.5–3.0) is stronger than DCCA (pKa ~3.5–4.0) .

- Solubility: Fluorinated compounds generally exhibit lower water solubility due to increased lipophilicity. DCCA has moderate solubility in polar solvents (e.g., methanol), while difluorovinyl derivatives may require specialized solvents .

- Stability : Fluorine’s strong C-F bond confers resistance to hydrolysis and photodegradation, suggesting greater environmental persistence than Cl/Br analogs .

Metabolic and Environmental Behavior

Pharmacological and Toxicological Profiles

- Neuroactivity: Deltamethrin (containing Br2CA as a metabolite) exhibits neurotoxic effects via sodium channel modulation .

- Environmental Impact : Chlorinated/brominated metabolites are prioritized in ecotoxicology studies; fluorinated variants may require reevaluation due to persistence .

Q & A

Q. What are the established synthetic routes for 3-(2,2-difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous cyclopropane derivatives (e.g., dichlorovinyl or trifluoromethyl variants) typically involves cyclopropanation via carbene insertion or photochemical methods. For example, (±)-cis-3-(dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid was synthesized using phenylthioetherification of ethyl 5-chloro-3,3-dimethylpentanoate, followed by oxidation and cyclization . Key factors include:

- Catalysts : Use of copper(I) iodide or rhodium complexes for stereoselective cyclopropane formation.

- Temperature : Optimal yields (60–75%) achieved at 0–5°C to minimize side reactions.

- Purification : Column chromatography with hexane/ethyl acetate (4:1) to isolate the cyclopropane core.

Table 1 : Comparison of Two Synthetic Routes from

| Route | Intermediate | Yield (%) | Key Step |

|---|---|---|---|

| 1 | 5-oxo-3,3-dimethylpentanoic acid | 62% | Cyclization under acidic conditions |

| 2 | Methyl 5-oxo-3,3-dimethylpentanoate | 68% | Hydration followed by esterification |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 1.2–1.5 ppm) and carboxylic acid protons (δ 12–13 ppm). The difluorovinyl group shows characteristic F NMR signals at δ -110 to -120 ppm .

- IR Spectroscopy : Stretching vibrations at 1700–1750 cm (C=O of carboxylic acid) and 1600–1650 cm (C=C of difluorovinyl).

- X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and substituent orientation .

Q. How does the compound’s nomenclature align with IUPAC rules, and what challenges arise due to its stereochemistry?

Methodological Answer: The IUPAC name reflects the cyclopropane core (position 3), difluorovinyl substituent, and dimethyl groups (positions 2,2). Challenges include:

- Stereodescriptors : The cis/trans configuration of the cyclopropane ring and difluorovinyl group must be specified using Cahn-Ingold-Prelog priorities.

- Synonym Conflicts : Commercial databases often list variants (e.g., dichloro vs. difluoro) under similar names, requiring careful cross-referencing of CAS numbers (e.g., 107873-03-0 for difluoro analogs) .

Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental handling?

Methodological Answer:

- Solubility : Limited solubility in water (<0.1 mg/mL); dissolves in polar aprotic solvents (DMSO, DMF) for reactions.

- Stability : The cyclopropane ring is strain-sensitive. Storage at -20°C under inert gas (N) prevents ring-opening or dimerization .

- Melting Point : Typically 120–125°C (varies with substituents; dichloro analogs melt at 110–115°C) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods due to potential inhalation risks (P305+P351+P338 protocols) .

- Waste Disposal : Neutralize with aqueous NaOH (pH 7–8) before incineration by licensed facilities .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the strained cyclopropane ring during synthesis?

Methodological Answer: Cyclopropanation proceeds via carbene insertion into alkenes, where transition metals (e.g., Rh(OAc)) stabilize singlet carbenes. Computational studies (DFT) show that electron-withdrawing groups (e.g., -CF) increase ring strain (∼27 kcal/mol), favoring ring-opening in polar solvents .

Q. How do substituents (e.g., difluoro vs. dichloro) influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electron-Withdrawing Effects : Difluoro groups increase electrophilicity of the carbonyl carbon (higher C NMR δ values), accelerating reactions with amines or alcohols.

- Steric Effects : 2,2-Dimethyl groups hinder nucleophilic attack at the cyclopropane ring, directing reactivity to the carboxylic acid moiety.

Table 2 : Substituent Effects on Reactivity

| Substituent | C NMR δ (C=O) | Reaction Rate (k, Ms) |

|---|---|---|

| -CF | 175.2 ppm | 2.5 × 10 |

| -Cl | 172.8 ppm | 1.8 × 10 |

Q. What computational models predict the compound’s bioactivity or degradation pathways?

Methodological Answer:

Q. How does stereochemistry impact the compound’s biological or catalytic activity?

Methodological Answer:

Q. What comparative studies exist between this compound and its dichloro/trifluoro analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.